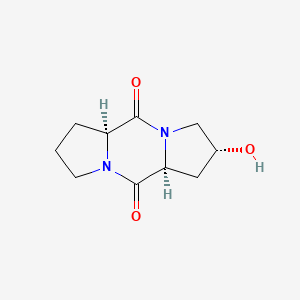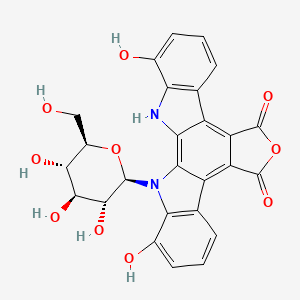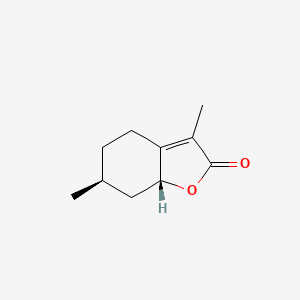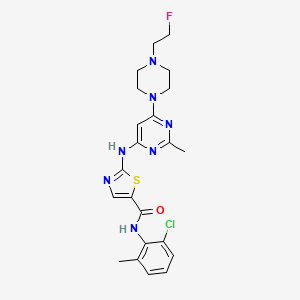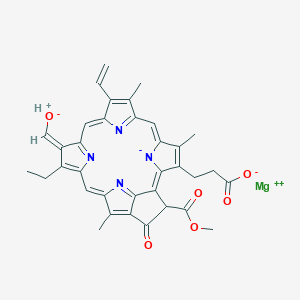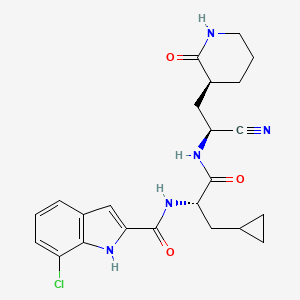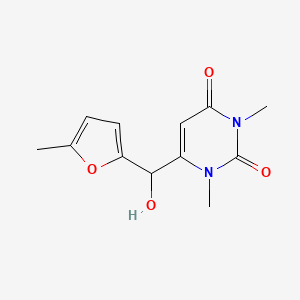
1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil is a heterocyclic compound that features a uracil core substituted with a hydroxymethyl group on the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil typically involves the condensation of 5-hydroxymethylfurfural with uracil derivatives. One common method involves the catalytic transformation of N-acetylglucosamine into 5-hydroxymethylfurfural, followed by a condensation reaction with 3,3-Dimethyl-2-butanone . The optimal reaction conditions for this process include a temperature of 160°C for 120 minutes, yielding a significant amount of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized catalytic systems to ensure high yield and purity. The use of green chemistry principles, such as biomass-derived feedstocks and eco-friendly catalysts, is also emphasized in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups.
Reduction: The furan ring can be hydrogenated under mild conditions to form tetrahydrofuran derivatives.
Substitution: The uracil core can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using catalysts such as palladium on carbon or platinum oxide.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products
Oxidation: Products include 1,3-Dimethyl-5-((5-methylfuran-2-yl)formyl)uracil and 1,3-Dimethyl-5-((5-methylfuran-2-yl)carboxyl)uracil.
Reduction: Major products include tetrahydrofuran derivatives.
Substitution: Substituted uracil derivatives with various functional groups.
Applications De Recherche Scientifique
1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxymethylfurfural: A precursor in the synthesis of 1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil.
2,5-Bis(hydroxymethyl)furan: Another furan derivative with similar reactivity and applications.
Furfural: A simpler furan compound used in various chemical processes.
Uniqueness
This compound is unique due to its combination of a uracil core and a furan ring, providing a versatile platform for chemical modifications and applications. Its structural features allow for diverse reactivity and potential biological activity, distinguishing it from other furan derivatives .
Propriétés
Numéro CAS |
134924-78-0 |
|---|---|
Formule moléculaire |
C12H14N2O4 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
6-[hydroxy-(5-methylfuran-2-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O4/c1-7-4-5-9(18-7)11(16)8-6-10(15)14(3)12(17)13(8)2/h4-6,11,16H,1-3H3 |
Clé InChI |
TZVUTBSKPAZUAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(C2=CC(=O)N(C(=O)N2C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


